1-Benzyl-3-(2-methoxy-5-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-(2-methoxy-5-methylphenyl)urea is an organic compound with the molecular formula C16H18N2O2 and a molecular weight of 270.334 g/mol . This compound is part of a class of urea derivatives known for their diverse applications in various fields of science and industry.
Vorbereitungsmethoden
The synthesis of 1-Benzyl-3-(2-methoxy-5-methylphenyl)urea typically involves the reaction of benzyl isocyanate with 2-methoxy-5-methylaniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-Benzyl-3-(2-methoxy-5-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-(2-methoxy-5-methylphenyl)urea has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Benzyl-3-(2-methoxy-5-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-3-(2-methoxy-5-methylphenyl)urea can be compared with other similar compounds, such as:
1-Benzyl-3-(5-chloro-2-methylphenyl)urea: This compound has a chlorine atom instead of a methoxy group, leading to different chemical and biological properties.
1-Butyl-3-(2-methoxy-5-methylphenyl)urea: The butyl group in place of the benzyl group results in variations in reactivity and applications.
1-Ethyl-3-(2-methoxy-5-methylphenyl)urea: The ethyl group substitution affects the compound’s solubility and reactivity.
Eigenschaften
Molekularformel |
C16H18N2O2 |
---|---|
Molekulargewicht |
270.33 g/mol |
IUPAC-Name |
1-benzyl-3-(2-methoxy-5-methylphenyl)urea |
InChI |
InChI=1S/C16H18N2O2/c1-12-8-9-15(20-2)14(10-12)18-16(19)17-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H2,17,18,19) |
InChI-Schlüssel |
AIEAPHLWLVQINE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.